2-tert-butyl-N-[(oxan-4-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide
Description
2-tert-butyl-N-[(oxan-4-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide is a synthetic small molecule featuring an imidazo[1,2-b]pyridazine core substituted with a tert-butyl group at the 2-position and a carboxamide-linked oxan-4-ylmethyl group at the 6-position.
Properties
IUPAC Name |
2-tert-butyl-N-(oxan-4-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-17(2,3)14-11-21-15(19-14)5-4-13(20-21)16(22)18-10-12-6-8-23-9-7-12/h4-5,11-12H,6-10H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUGFRDXPOXAOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NCC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-tert-butyl-N-[(oxan-4-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a base to facilitate the alkylation reaction.
Attachment of the oxan-4-ylmethyl group: This can be done through nucleophilic substitution reactions using oxan-4-ylmethyl halides.
Formation of the carboxamide group: This step typically involves the reaction of the intermediate compound with an appropriate amine or ammonia source under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
2-tert-butyl-N-[(oxan-4-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at various positions on the imidazo[1,2-b]pyridazine core, depending on the nature of the substituents and reaction conditions.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like methanol, ethanol, and dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound.
Scientific Research Applications
2-tert-butyl-N-[(oxan-4-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Biological Research: Researchers use this compound to study its effects on various biological pathways and molecular targets, helping to elucidate its mechanism of action.
Chemical Biology: The compound is used as a tool to probe biological systems and understand the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-tert-butyl-N-[(oxan-4-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with two compounds from the provided evidence (Table 1):
Structural and Functional Insights
Core Heterocycle Differences: The target compound’s imidazo[1,2-b]pyridazine core differs from the imidazo[1,2-a]pyrazine cores of Compounds 43 and 23.
Substituent Effects: The tert-butyl group in the target compound contrasts with the methoxypyrazine and fluoro-phenyl groups in Compounds 43 and 23. Tert-butyl groups are known to enhance metabolic stability but may reduce solubility compared to polar substituents like methoxypyrazine . The oxan-4-ylmethyl carboxamide in the target compound introduces a tetrahydropyran ring, which could improve membrane permeability compared to the linear alkyl chains in Compounds 43 and 23.
Synthetic Efficiency :
- Compound 43 achieved a 94% yield via TFA-mediated deprotection and crystallization, while Compound 23 yielded only 27% under similar conditions. This disparity highlights the sensitivity of imidazo-heterocycle synthesis to substituent bulk and polarity, suggesting that the target compound’s tert-butyl and oxan-4-ylmethyl groups might require optimized purification strategies .
Research Findings and Implications
- The target’s oxan-4-ylmethyl group could similarly engage hydrophobic kinase pockets.
- Solubility and Bioavailability : The oxan-4-ylmethyl group may confer better aqueous solubility than the tert-butyl carbamate in Compound 43, though this requires experimental validation.
Biological Activity
The compound 2-tert-butyl-N-[(oxan-4-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide belongs to a class of imidazo[1,2-b]pyridazine derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, highlighting its pharmacological potential, structure-activity relationships (SAR), and relevant research findings.
Molecular Formula: C13H18N4O2
Molecular Weight: 250.31 g/mol
IUPAC Name: 2-tert-butyl-N-[(oxan-4-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide
Canonical SMILES: CC(C)(C)N1C=CN=C2C(=N1)C(=C(C=C2)C(=O)N)CCOCC4CCO4
Biological Activity Overview
The biological activities of imidazo[1,2-b]pyridazines are extensive, including anti-inflammatory, anticancer, antibacterial, and antiviral properties. The specific compound in focus has shown promising results in various studies.
1. Anti-inflammatory Activity
Research has indicated that imidazo[1,2-b]pyridazine derivatives exhibit significant anti-inflammatory effects. A study demonstrated that these compounds can inhibit IKKβ activity, leading to a reduction in TNFα levels in vivo, which is crucial for managing inflammatory conditions such as arthritis .
2. Anticancer Properties
Imidazo[1,2-b]pyridazines have also been explored for their anticancer potential. They have been observed to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models. The structural modifications of these compounds significantly influence their potency against various cancer types .
3. Antibacterial Effects
Recent investigations into the antibacterial properties of imidazo[1,2-b]pyridazines have revealed their efficacy against a range of bacterial strains. These compounds act by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Structure-Activity Relationship (SAR)
The SAR studies of imidazo[1,2-b]pyridazine derivatives indicate that specific substitutions on the pyridazine ring enhance biological activity. For instance:
| Substituent | Effect on Activity |
|---|---|
| Tert-butyl group | Increases lipophilicity and cellular uptake |
| Oxan-4-yl methyl | Enhances binding affinity to target proteins |
| Carboxamide group | Essential for biological activity and solubility |
Case Study 1: Anti-inflammatory Efficacy
In a controlled study involving collagen-induced arthritis in mice, the administration of 2-tert-butyl-N-[(oxan-4-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide resulted in a significant reduction in paw swelling and joint inflammation compared to the control group. The compound's ability to lower inflammatory cytokines was attributed to its IKKβ inhibitory action.
Case Study 2: Anticancer Activity
A series of experiments conducted on human breast cancer cell lines demonstrated that this compound can significantly reduce cell viability at micromolar concentrations. Mechanistic studies revealed that it induces apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
